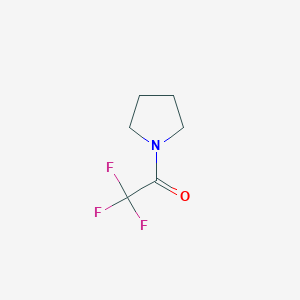

N-(Trifluoroacetyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8F3NO |

|---|---|

Molecular Weight |

167.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C6H8F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2 |

InChI Key |

YFYRIJLSZRYGEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

N-(Trifluoroacetyl)pyrrolidine molecular structure and weight

The following technical guide details the structural analysis, physicochemical properties, and synthetic utility of N-(Trifluoroacetyl)pyrrolidine .

Structural Analysis, Synthetic Protocols, and Applications

Executive Summary

This compound (CAS: 6442-87-1) is a fluorinated amide derivative of pyrrolidine. It serves as a specialized reagent in organic synthesis, primarily functioning as a trifluoroacetyl transfer agent and a protected pyrrolidine pharmacophore. Its structural significance lies in the electron-withdrawing trifluoroacetyl group, which alters the basicity and nucleophilicity of the pyrrolidine nitrogen, creating a distinct electronic profile compared to non-fluorinated analogues. This guide provides a comprehensive analysis of its molecular architecture, synthesis, and utility in drug development.[1]

Molecular Identity & Physicochemical Properties

The core structure consists of a five-membered pyrrolidine ring N-acylated by a trifluoroacetyl moiety. The strong inductive effect of the trifluoromethyl (

1.1 Chemical Specifications

| Property | Specification |

| IUPAC Name | 2,2,2-Trifluoro-1-(pyrrolidin-1-yl)ethanone |

| Common Name | This compound |

| CAS Number | 6442-87-1 |

| Molecular Formula | |

| Molecular Weight | 167.13 g/mol |

| SMILES | FC(F)(F)C(=O)N1CCCC1 |

| InChI Key | NUOYJPPISCCYDH-UHFFFAOYSA-N |

1.2 Structural Parameters

-

Bond Geometry: The amide bond exhibits partial double-bond character due to resonance (

). However, the electron-withdrawing -

Rotamerism: The molecule exists as a mixture of rotamers in solution due to restricted rotation about the amide bond, observable in low-temperature NMR studies.

Synthetic Pathways[4][5]

The synthesis of this compound is a classic nucleophilic acyl substitution. The most robust protocol utilizes Trifluoroacetic Anhydride (TFAA) due to its high reactivity and the volatility of the by-product (trifluoroacetic acid), which simplifies purification.

2.1 Standard Synthesis Protocol

Reaction:

Reagents:

-

Pyrrolidine (1.0 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) as an acid scavenger. -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Pyrrolidine (10 mmol) and dry DCM (20 mL). Cool the solution to 0°C under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (12 mmol) to the cooled solution.

-

Acylation: Add TFAA (11 mmol) dropwise via a syringe or addition funnel over 15 minutes. Caution: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC or GC-MS.

-

Workup: Quench with saturated

solution. Extract the aqueous layer with DCM ( -

Purification: Wash combined organics with 1M HCl (to remove unreacted amine) and brine. Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Isolation: The product is typically obtained as a colorless to pale yellow oil. Distillation may be required for high-purity applications.

2.2 Visualization of Synthesis Pathway

Figure 1: Synthetic pathway for the acylation of pyrrolidine using trifluoroacetic anhydride.

Structural Characterization

Accurate identification relies on spectroscopic signatures that confirm the presence of both the pyrrolidine ring and the trifluoroacetyl group.

3.1 Nuclear Magnetic Resonance (NMR)

-

NMR: A singlet around -70 to -75 ppm (relative to

-

NMR:

-

-protons (

-

-protons (

-

-protons (

-

NMR:

-

Carbonyl (

): Quartet around 155 ppm ( -

Trifluoromethyl (

): Quartet around 116 ppm (

-

3.2 Infrared Spectroscopy (IR)

-

C=O Stretch: Strong absorption band at 1680–1690 cm

. This frequency is higher than typical amides (~1640 cm

Applications in Drug Development[1]

This compound is not merely a solvent or byproduct; it serves specific roles in medicinal chemistry and analytical workflows.

4.1 Pharmacophore & Fragment Screening

The trifluoroacetyl group is a bioisostere for other acyl groups but with distinct metabolic stability.

-

Lipophilicity Modulation: The

group increases lipophilicity ( -

Metabolic Blocking: The strength of the C–F bond prevents oxidative metabolism at the

-position relative to the carbonyl, a common clearance pathway for amides.

4.2 Analytical Derivatization (Differentiation Note)

While This compound is the core structure, its derivative, N-(Trifluoroacetyl)-L-prolyl chloride (TPC) (CAS 36724-68-2), is widely used as a chiral derivatizing agent (CDA) for resolving enantiomers of amines and alcohols via GC-MS.

-

Distinction: The user must distinguish between the achiral This compound (discussed here) and the chiral TPC reagent.

4.3 Protecting Group Strategy

The trifluoroacetyl group acts as an orthogonal protecting group for amines.

-

Stability: Stable to acidic conditions (e.g., during Boc removal).

-

Cleavage: Removed under mild basic conditions (e.g.,

in MeOH) or by reduction with

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.

-

Storage: Store in a cool, dry place under inert gas. The compound is hygroscopic and can hydrolyze slowly in the presence of moisture to release pyrrolidine and trifluoroacetic acid.

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood are mandatory.

References

-

Synthesis & Reagents: Katritzky, A. R., et al.[2][3] "A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide." Synthesis, 1999, 55-57.[2][3] Link

- NMR Characterization: "Spectral Database for Organic Compounds (SDBS)." National Institute of Advanced Industrial Science and Technology (AIST). (General reference for pyrrolidine amide shifts).

-

Related Derivative (TPC): Sigma-Aldrich Product Sheet for (S)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride. Link

-

General Properties: PubChem Compound Summary for Pyrrolidine derivatives. Link

Sources

An In-Depth Technical Guide to the Solubility of N-(Trifluoroacetyl)pyrrolidine in Organic Solvents

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the landscape of chemical synthesis and drug development, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process optimization, purification, and formulation. N-(Trifluoroacetyl)pyrrolidine, a key building block and chiral derivatizing agent, is no exception. Its utility in complex syntheses is directly governed by its behavior in various solvent systems. This guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of this compound. We will delve into the molecular characteristics that dictate its solubility profile and present a robust, field-tested protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's properties to accelerate their work.

Molecular Profile and Theoretical Solubility Framework

To predict and understand the solubility of this compound, we must first examine its molecular structure. The molecule is a tertiary amide characterized by a pyrrolidine ring, an amide linkage, and a highly electronegative trifluoroacetyl group.

Caption: Molecular structure highlighting key functional regions.

The fundamental principle of "like dissolves like" governs solubility. This means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The solubility of this compound is a nuanced balance of its distinct structural regions:

-

Non-Polar Character: The saturated pyrrolidine ring is a hydrocarbon moiety, contributing non-polar, hydrophobic characteristics to the molecule.

-

Polar Character: The amide functional group contains a strong carbonyl (C=O) dipole. The high electronegativity of the oxygen atom creates a partial negative charge, allowing it to act as a hydrogen bond acceptor.[1][2] The trifluoromethyl (-CF3) group is also strongly electron-withdrawing, further increasing the polarity of the molecule.

-

Hydrogen Bonding: Critically, as a tertiary amide, this compound lacks a hydrogen atom on the nitrogen. This means it can only act as a hydrogen-bond acceptor (at the carbonyl oxygen) and cannot act as a hydrogen-bond donor.[2][3] This property significantly influences its interactions with protic versus aprotic solvents.

Based on this structure, we can hypothesize that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in strong dipole-dipole interactions. Its solubility in polar protic solvents will depend on the solvent's ability to hydrogen-bond to the carbonyl oxygen, while its solubility in non-polar solvents is expected to be limited due to the molecule's overall high polarity.

Quantitative Solubility Data

| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Expected Solubility | Experimentally Determined Solubility ( g/100 mL) |

| Non-Polar | n-Hexane | 1.9 | Low | User to determine |

| Toluene | 2.4 | Low to Moderate | User to determine | |

| Polar Aprotic | Diethyl Ether | 4.3 | Moderate | User to determine |

| Ethyl Acetate | 6.0 | Moderate to High | User to determine | |

| Tetrahydrofuran (THF) | 7.6 | High | User to determine | |

| Dichloromethane (DCM) | 9.1 | Very High | User to determine | |

| Acetone | 21 | High | User to determine | |

| Acetonitrile (ACN) | 37.5 | High | User to determine | |

| Dimethylformamide (DMF) | 38.3 | Very High | User to determine | |

| Dimethyl Sulfoxide (DMSO) | 47 | Very High | User to determine | |

| Polar Protic | Ethanol | 24.5 | Moderate to High | User to determine |

| Methanol | 32.7 | Moderate to High | User to determine | |

| Water | 80.1 | Low | User to determine |

Experimental Protocol for Isothermal Solubility Determination

This protocol provides a self-validating system for accurately determining the solubility of this compound at a specified temperature (e.g., 25 °C).

3.1. Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible and accurate results.

-

Equilibrium State: A saturated solution is in equilibrium with the undissolved solute. Sufficient stirring time (e.g., 24 hours) is allocated to ensure this equilibrium is reached, preventing underestimation of the solubility.

-

Gravimetric Analysis: The evaporation method is a straightforward and reliable way to quantify the mass of the dissolved solute, provided the solute is non-volatile.

3.2. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL) with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or climate-controlled room

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes

3.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid will visibly remain undissolved at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Cap the vial securely, place it on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C), and stir vigorously for 24 hours.

-

Phase Separation: After 24 hours, stop stirring and let the vial stand in the temperature bath for at least 2 hours to allow the undissolved solid to settle completely.

-

Sample Extraction: Carefully draw a portion of the clear supernatant into a syringe fitted with a solvent-compatible syringe filter. This step is crucial to remove any microscopic solid particles.

-

Quantification:

-

Dispense a known volume of the filtered supernatant (e.g., 1.0 mL) into a pre-weighed evaporation dish.

-

Record the exact mass of the dish plus the solution.

-

Gently evaporate the solvent in a fume hood or under a slow stream of nitrogen.

-

Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

-

-

Calculation:

-

Mass of Solute: (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/mL): Mass of Solute / Volume of supernatant evaporated

-

Convert to desired units (e.g., g/100 mL).

-

-

Validation: Repeat the experiment at least twice for each solvent to ensure the results are reproducible.

Sources

Technical Guide: N-(Trifluoroacetyl)pyrrolidine in Organic Synthesis

This guide details the technical utility of N-(Trifluoroacetyl)pyrrolidine (CAS 3760-54-1), focusing on its primary role as a stable, selective reagent for the introduction of the trifluoroacetyl group and the synthesis of trifluoromethyl ketones.

Executive Summary & Chemical Profile

This compound is a specialized amide reagent used primarily as a trifluoroacetyl donor and a synthetic equivalent for the trifluoroacetyl cation (

Its cyclic pyrrolidine moiety provides unique steric and electronic properties that stabilize the tetrahedral intermediate during nucleophilic attack, making it a superior choice for the synthesis of trifluoromethyl ketones (TFMKs) via organometallic addition.

Chemical Specifications

| Property | Data |

| CAS Number | 3760-54-1 |

| Molecular Formula | |

| Molecular Weight | 181.16 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~160 °C (at 760 mmHg) |

| Solubility | Miscible with DCM, THF, Toluene, Ether |

| Stability | Stable under anhydrous conditions; hydrolyzes slowly in aqueous acid/base. |

Mechanistic Role in Synthesis[1]

The "Weinreb Amide" Effect

The most critical application of this compound is its behavior analogous to a Weinreb amide during reactions with organometallic reagents (Grignard or Organolithium).

When a nucleophile (R-M) attacks the carbonyl carbon, the strong electron-withdrawing nature of the trifluoromethyl group (

Reactivity Divergence: N-TFA vs. N-Boc

Researchers must distinguish between N-Trifluoroacetyl and N-Boc/N-Acetyl pyrrolidines.

-

N-Boc/N-Acetyl: The carbonyl is less electrophilic. Strong bases (s-BuLi) typically deprotonate the

-carbon (lithiation) rather than attacking the carbonyl. -

N-Trifluoroacetyl: The

group renders the carbonyl highly electrophilic. Nucleophilic attack at the carbonyl dominates over

Figure 1: Divergent reactivity pathways of N-substituted pyrrolidines based on the electronic nature of the protecting group.

Primary Workflow: Synthesis of Trifluoromethyl Ketones

This protocol describes the synthesis of a trifluoromethyl ketone from an aryl bromide using this compound. This method is preferred over using TFAA (which yields mixtures) or ethyl trifluoroacetate (which can lead to double addition).

Experimental Protocol

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Magnesium turnings (1.1 equiv) or n-Butyllithium

-

This compound (1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, generate the Grignard reagent (

) from the aryl bromide and magnesium turnings in anhydrous THF. Ensure complete consumption of magnesium. -

Reagent Addition: Cool the Grignard solution to 0 °C . (Note: Unlike Weinreb amides which often require -78 °C, the stability of the N-TFA intermediate often allows for milder cooling, though -78 °C is safer for highly reactive substrates).

-

Cannulation: Slowly add this compound (dissolved in THF) to the Grignard solution via cannula over 15 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. The solution typically turns a cloudy suspension as the magnesium-amine complex forms.

-

Quench & Hydrolysis: Cool back to 0 °C. Quench with 1M HCl (excess). Vigorous stirring for 30 minutes is required to hydrolyze the stable tetrahedral intermediate and release the ketone.

-

Workup: Extract with diethyl ether or ethyl acetate. Wash with brine, dry over

, and concentrate. Purify via silica gel chromatography (TFMKs are often volatile; use caution during rotary evaporation).

Mechanistic Flow[2][3][4][5][6][7][8]

Figure 2: Mechanism of Trifluoromethyl Ketone synthesis preventing over-addition.

Secondary Application: Mild Trifluoroacetylation

While less common than trifluoroacetic anhydride, this compound can serve as a mild trifluoroacetyl transfer reagent for sensitive amines or alcohols that might decompose under the highly acidic conditions generated by TFAA or trifluoroacetyl chloride.

-

Condition: Requires heating (reflux in Toluene or THF) or Lewis Acid catalysis.

-

Advantage: The byproduct is pyrrolidine (bp 87 °C), which can be easily removed or washed out as a salt, unlike imidazole byproducts which can sometimes complicate purification in non-polar solvents.

References

-

Joubert, J., et al. (2012). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. Link(Mechanistic grounding for amide-mediated ketone synthesis).

-

Sydnes, L. K. (2012).[1] Synthesis of Trifluoromethyl Ketones. Current Organic Chemistry. (General review confirming N-acyl amine utility in TFMK synthesis).

-

Sigma-Aldrich. (n.d.).[2] Product Specification: this compound. Link(Physical properties and handling).

- Ma, D., & Lu, X. (1990). Reaction of N-trifluoroacetyl-amines with organolithiums. Tetrahedron.

Sources

N-(Trifluoroacetyl)pyrrolidine CAS number and identifiers

Primary CAS: 721-69-7 Content Type: Technical Reference & Application Guide Version: 1.0

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

N-(Trifluoroacetyl)pyrrolidine is a specialized fluorinated amide serving as a critical structural motif in physical organic chemistry and a scaffold for chiral derivatizing agents in pharmaceutical analysis. While often overshadowed by its functionalized derivatives (e.g., prolyl chlorides), the parent molecule (CAS 721-69-7) provides the fundamental baseline for understanding the steric and electronic effects of the trifluoroacetyl group on nitrogen heterocycles.

Core Identifiers (Parent Compound)

| Parameter | Specification |

| CAS Number | 721-69-7 |

| IUPAC Name | 1-(2,2,2-Trifluoroacetyl)pyrrolidine |

| Molecular Formula | C₆H₈F₃NO |

| Molecular Weight | 167.13 g/mol |

| SMILES | FC(F)(F)C(=O)N1CCCC1 |

| InChI Key | OQXVCBRYFVWJMG-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

Related Commercial Derivatives (High Relevance)

Researchers frequently encounter this scaffold in the form of chiral resolving agents. It is crucial to distinguish the parent amide from its reactive derivatives.

| Derivative Name | CAS Number | Application |

| TPC (N-TFA-L-prolyl chloride) | 36724-68-2 | Chiral GC derivatization agent for amines/alcohols. |

| L-Proline, N-(trifluoroacetyl)- | 329-38-4 | Intermediate for peptide synthesis. |

Synthetic Pathways & Mechanistic Insight[1]

The synthesis of this compound is a classic nucleophilic acyl substitution. While conceptually simple, the high reactivity of trifluoroacetic anhydride (TFAA) requires strict thermal control to prevent polymerization or ring-opening side reactions.

Optimized Synthesis Protocol

Objective: Synthesis of this compound from pyrrolidine.

-

Reagents: Pyrrolidine (1.0 eq), Trifluoroacetic Anhydride (TFAA, 1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM, anhydrous).

-

Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (

).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM and Pyridine. Cool to 0°C using an ice/water bath.

-

Addition 1: Add Pyrrolidine dropwise over 15 minutes. Reasoning: Exothermic control prevents solvent boil-off.

-

Addition 2: Add TFAA dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature < 5°C to avoid side-product formation.

-

Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane).

-

Quenching: Quench with saturated

solution (removes trifluoroacetic acid byproduct). -

Extraction: Extract the organic layer, wash with 1M HCl (removes excess pyridine), then brine.

-

Purification: Dry over

, filter, and concentrate in vacuo. Distillation is recommended for high-purity analytical applications.

Reaction Workflow Diagram

Figure 1: Step-wise synthetic workflow for N-trifluoroacetylation, emphasizing thermal control during the electrophilic addition step.

Structural Dynamics & Analytical Applications[7]

The primary scientific value of this compound lies in its unique structural dynamics. The trifluoroacetyl (

Rotational Barrier & NMR Studies

In solution, the molecule exists as an equilibrium of cis and trans rotamers. The

-

Rotational Barrier (

): Approximately 16–18 kcal/mol. -

Significance: This high barrier mimics the restricted rotation found in proline residues within peptides, making this compound a vital model system for studying protein folding kinetics (specifically the cis-trans isomerization of Xaa-Pro bonds).

Chiral Resolution (The "TPC" Application)

While the parent compound (CAS 721-69-7) is achiral, its derivative N-TFA-L-Prolyl Chloride (TPC) is a cornerstone of chiral analysis.

Mechanism of Action: TPC reacts with enantiomeric mixtures of amines or alcohols to form diastereomers. Because diastereomers have different physical properties (unlike enantiomers), they can be separated on standard achiral GC or HPLC columns.

Figure 2: Logic flow for using N-TFA-prolyl derivatives to resolve enantiomers via diastereomeric formation.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye).[1][2] Signal Word: WARNING.

| Hazard Type | Precautionary Measure |

| Inhalation | Use only in a chemical fume hood. The high vapor pressure of fluorinated amides can lead to respiratory irritation. |

| Skin Contact | Wear nitrile gloves (0.11 mm minimum thickness). Fluorinated compounds can enhance transdermal permeation of other solvents. |

| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents and strong bases (hydrolysis of the amide bond). |

Storage: Store in a cool, dry place. The parent compound is hygroscopic; store under nitrogen if high purity is required for anhydrous reactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12976, N-Trifluoroacetylpyrrolidine. Retrieved from [Link]

-

Suarez, C., et al. (2003). Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine. The Journal of Physical Chemistry A, 107(20), 4090–4095. [Link]

-

W.H. Pirkle & J.R. Hauske (1977). Broad spectrum methods for the resolution of optical isomers. A discussion of the reasons underlying the chromatographic separability of some diastereomeric carbamates. The Journal of Organic Chemistry. [Link]

Sources

Introduction: The Strategic Importance of the Trifluoroacetyl Moiety in Heterocyclic Chemistry

An In-Depth Technical Guide to N-Trifluoroacetylated Nitrogen Heterocycles for Researchers, Scientists, and Drug Development Professionals

Nitrogen-containing heterocycles are the undisputed cornerstone of modern medicinal chemistry. They are pervasive structural motifs in nature's own bioactive molecules, including vitamins and alkaloids, and their presence in pharmaceuticals is overwhelming.[1][2] Statistical analyses of FDA-approved drugs reveal that nitrogen heterocycles are present in the majority of unique small-molecule drugs, a testament to their privileged role in drug design.[1][3][4] This prevalence is largely due to the ability of the nitrogen atom to form critical hydrogen bonds with biological targets, anchoring molecules within protein binding sites.[3]

Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine—and particularly the trifluoromethyl (CF₃) group—has become a central theme in drug development.[5] The CF₃ group can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, increasing lipophilicity, and modifying receptor binding affinity.[5][6]

This guide focuses on the intersection of these two powerful concepts: the N-trifluoroacetylation of nitrogen heterocycles. The trifluoroacetyl group (TFAc), -C(O)CF₃, is more than just a source of trifluoromethyl groups; it is a versatile and powerful tool in its own right. It serves as a robust protecting group, a potent electronic modulator, and a key reactive handle for constructing complex molecular architectures. As a Senior Application Scientist, this guide aims to provide not just the "what" but the "why"—exploring the causal relationships behind synthetic choices and analytical outcomes to empower researchers in their pursuit of novel therapeutics.

Part 1: Synthetic Methodologies for N-Trifluoroacetylation

The introduction of a trifluoroacetyl group onto a heterocyclic nitrogen is a foundational transformation. The choice of reagent and conditions is dictated by the substrate's reactivity, the presence of other functional groups, and the desired scale of the reaction.

The Workhorse Reagent: Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic Anhydride, (CF₃CO)₂O, is the most common and powerful reagent for this purpose. Its high electrophilicity ensures rapid acylation of a wide range of nitrogen heterocycles, from electron-rich pyrroles to less nucleophilic indoles and imidazoles.

-

Causality of Choice : TFAA is selected for its sheer reactivity. The reaction is often complete within minutes to hours at or below room temperature. This is mechanistically driven by the two strongly electron-withdrawing CF₃ groups, which make the carbonyl carbons highly susceptible to nucleophilic attack by the heterocyclic nitrogen. The byproduct, trifluoroacetic acid (TFA), is volatile and can typically be removed under reduced pressure.

-

Field Insight : While effective, the generation of stoichiometric TFA can be detrimental to acid-sensitive substrates. It is crucial to include a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acid, preventing potential side reactions or degradation of the starting material. For particularly sensitive substrates, a milder reagent is often a superior choice.

A scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles leverages TFAA to react with heterocyclic benzylamines, leading to a dehydrative cyclization under mild conditions.[7]

The Mild Alternative: N-(Trifluoroacetyl)succinimide

For substrates that cannot tolerate the harshness of TFAA, N-(Trifluoroacetyl)succinimide offers a practical and efficient alternative.[8][9]

-

Causality of Choice : This reagent's advantage lies in its byproduct, succinimide. Unlike the corrosive and liquid TFA, succinimide is a solid with low solubility in most organic solvents.[8] This makes the reaction workup exceptionally simple: the byproduct is removed by filtration, often yielding a clean product solution after solvent evaporation.[8] The reagent itself is a stable, storable solid, contrasting with the highly moisture-sensitive nature of TFAA.[8]

-

Trustworthiness of Protocol : The self-validating nature of this protocol comes from the physical state of the byproduct. Complete removal of the succinimide precipitate is a strong visual and practical indicator of a successful workup, minimizing contamination in subsequent steps.

| Reagent | Structure | Key Advantages | Key Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | High reactivity, volatile byproduct (TFA) | Highly corrosive, moisture-sensitive, harsh conditions |

| N-(Trifluoroacetyl)succinimide | (CH₂CO)₂NCOCF₃ | Mild conditions, stable solid, easy workup (solid byproduct), high yields[8] | Lower reactivity than TFAA, requires heating for some substrates |

Experimental Protocol: General N-Trifluoroacetylation using N-(Trifluoroacetyl)succinimide

This protocol is adapted from the methodology described by Katritzky et al.[8]

-

Reagent Preparation : The reagent can be prepared by reacting succinimide with trifluoroacetic anhydride in dry tetrahydrofuran (THF) at room temperature overnight.[8]

-

Reaction Setup : To a solution of the nitrogen heterocycle (1.0 equiv.) in a suitable dry solvent (e.g., THF, Toluene) is added N-(Trifluoroacetyl)succinimide (1.1 equiv.).

-

Reaction Execution : The mixture is stirred at room temperature or heated to reflux, depending on the nucleophilicity of the heterocycle. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature. The precipitated succinimide is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude product can be used directly or purified further by column chromatography on silica gel if necessary.[8]

Part 2: Properties, Reactivity, and Strategic Applications

The installation of an N-trifluoroacetyl group fundamentally alters the chemical nature of the parent heterocycle, opening new avenues for its use in synthesis and drug design.

Electronic Modulation and Use as a Protecting Group

The primary effect of the TFAc group is its powerful inductive electron-withdrawing nature. This significantly reduces the electron density and nucleophilicity of the nitrogen atom to which it is attached.

-

Causality of Effect : The three fluorine atoms pull electron density through the sigma bonds, which is relayed through the carbonyl group to the nitrogen atom. This deactivation is the basis for its use as a protecting group.

-

Application Insight : This deactivating property is expertly exploited in the synthesis of energetic materials, where N-trifluoroacetylation protects secondary amine groups during harsh nitrolysis or nitration conditions.[10] The TFAc group is stable to these powerful electrophilic reagents but can be readily removed afterward by mild solvolysis.[10]

A Double-Edged Sword in Peptide Synthesis

While a valuable tool, N-trifluoroacetylation can also be an insidious side reaction in solid-phase peptide synthesis (SPPS).[11][12]

-

Mechanism of Side Reaction : During standard Boc-based SPPS, trifluoroacetic acid (TFA) is used for the repetitive cleavage of the N-terminal Boc protecting group. If the resin support contains residual hydroxymethyl (-CH₂OH) groups, these can be esterified by TFA to form trifluoroacetoxymethyl sites.[12] These activated sites can then acylate the free N-terminal amine of the growing peptide chain, leading to irreversible chain termination.[12]

-

Field Insight & Mitigation : This is a classic example of a "process-derived impurity." Awareness of this mechanism is critical for troubleshooting failed or low-yield peptide syntheses. The self-validating solution is to use high-quality resins that are free from these extraneous functional groups or to employ linker strategies, such as the phenylacetamidomethyl (Pam) linker, which are stable to TFA.[12]

Intermediates for Complex Heterocycle Synthesis

Beyond protection, the N-trifluoroacetyl group can act as a strategic precursor for building more complex, fused heterocyclic systems. Research has demonstrated that N-trifluoroacetamides derived from heterocyclic benzylamines can undergo dehydrative cyclization to form trifluoromethylated imidazo-fused N-heterocycles, which are valuable scaffolds in medicinal chemistry.[7] This highlights a modern approach where the trifluoroacetyl group is not just removed but is incorporated into the final product's core structure.

Part 3: Analytical Characterization

Unambiguous characterization of N-trifluoroacetylated heterocycles is essential for confirming reaction success and ensuring purity. A multi-technique approach is standard practice.

Spectroscopic and Chromatographic Fingerprints

| Technique | Observation and Causality |

| ¹⁹F NMR | A sharp singlet is typically observed. Its chemical shift provides a clean diagnostic for the presence of the -CF₃ group. The absence of coupling confirms its identity as a C-CF₃ and not, for example, a C-CHF₂ group. |

| ¹H NMR | Protons on carbons adjacent to the acylated nitrogen often experience a downfield shift due to the anisotropic effect and electron-withdrawing nature of the TFAc group. In some cases, through-space ¹H-¹⁹F spin-spin couplings can be observed, providing valuable conformational information.[13] |

| ¹³C NMR | The carbonyl carbon of the TFAc group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The CF₃ carbon also appears as a quartet with a larger coupling constant. |

| FT-IR | A strong, characteristic carbonyl (C=O) stretching band appears at a high wavenumber (typically >1700 cm⁻¹). The high frequency is a direct result of the fluorine atoms' inductive effect, which strengthens and shortens the C=O bond. |

| GC-MS | N-trifluoroacetylation is a common derivatization technique used to increase the volatility of polar N-H containing compounds for gas chromatography analysis.[14] The resulting derivatives often show clean fragmentation patterns in the mass spectrometer. |

| HRMS | High-Resolution Mass Spectrometry provides the high-accuracy mass measurement required to confirm the elemental composition of the synthesized molecule, validating the successful incorporation of the C₂F₃NO moiety.[8] |

Advanced Characterization: Conformational Analysis via NMR

For complex molecules, determining the 3D structure is critical. Recent studies have shown that through-space spin-spin coupling between ¹⁹F and nearby ¹H nuclei is a powerful tool for elucidating the preferred conformation of trifluoroacetamides.[13]

-

Causality of Technique : This coupling occurs when the fluorine and hydrogen atoms are held in close proximity (less than the sum of their van der Waals radii), regardless of the number of bonds separating them.[13] The observation of such a coupling (e.g., ⁵JHF) provides direct evidence for a specific spatial arrangement, allowing for the confident assignment of E/Z amide conformers or other atropisomers.[13] This advanced technique provides a level of structural insight that is invaluable for understanding structure-activity relationships (SAR) in drug development.

Conclusion

The N-trifluoroacetylation of nitrogen heterocycles is a versatile and enabling transformation in modern organic and medicinal chemistry. From its role as a robust protecting group under demanding synthetic conditions to its function as a critical building block for complex drug scaffolds, the trifluoroacetyl group offers a unique combination of electronic modulation and synthetic utility. A thorough understanding of the underlying causality—why specific reagents are chosen, how side reactions occur, and what analytical signatures to expect—is paramount for any scientist working in this field. By leveraging the protocols, insights, and analytical strategies detailed in this guide, researchers can confidently and effectively employ N-trifluoroacetylation to accelerate their research and development programs.

References

-

Katritzky, A. R., Yang, B., Qiu, G., & Zhang, Z. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(01), 55-57. [Link]

-

Yajima, T., et al. (2023). Synthesis of trifluoromethyl N, N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor. PubMed. [Link]

-

Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters, 19(23), 6578–6581. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). A review on recent advances in nitrogen-containing molecules and their biological applications. Journal of Medicinal Chemistry, 57(23), 10257-10274. [Link]

-

Gudmundsdottir, A. D., et al. (2001). Photochemistry of N-Acetyl-, N-Trifluoroacetyl-, N- Mesyl-, and N-Tosyldibenzothiophene Sulfilimines. The Journal of Organic Chemistry, 66(20), 6552-6561. [Link]

-

Al-Ostoot, F. H., et al. (2021). Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1650-1669. [Link]

-

Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]

-

Millar, R. W., et al. (2025). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics. [Link]

-

Kent, S. B. H., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(35), 8783-8788. [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 937-965. [Link]

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44310. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]

-

Kent, S. B. H., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]

-

Gök, M., et al. (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. Molecules, 28(19), 6826. [Link]

-

Romano, R. M., et al. (2023). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 28(20), 7167. [Link]

-

Ishii, T., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7311-7319. [Link]

-

Le Bizec, B., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Metabolites, 13(2), 241. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents [organic-chemistry.org]

- 8. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]

- 9. Trifluoroacetamides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N-(Trifluoroacetyl)pyrrolidine (TFAP) as a Strategic Fluorinated Building Block

Abstract

N-(Trifluoroacetyl)pyrrolidine (TFAP) is a specialized fluorinated amide serving two critical roles in modern medicinal chemistry: as a robust protecting group orthogonal to standard carbamates (Boc, Cbz) and, more significantly, as the primary precursor to N-(2,2,2-trifluoroethyl)pyrrolidine .[1] The latter is a high-value bioisostere of N-ethyl pyrrolidine, widely utilized to modulate pKa, reduce hERG channel affinity, and enhance metabolic stability in lead optimization.[1] This guide details the scalable synthesis of TFAP, its chemoselective reduction, and its stability profile.[1]

Introduction: The Fluorine Effect in Heterocycles[1]

In drug design, the pyrrolidine ring is a ubiquitous scaffold.[1] However, the high basicity of the tertiary amine (pKa ~10.[1]5) often leads to low bioavailability, high efflux ratios, and off-target toxicity (particularly hERG inhibition).[1]

The TFAP Strategy:

Converting the N-H or N-Alkyl group to an N-Trifluoroacetyl group (

-

Electron Withdrawal: The strongly electronegative

group pulls electron density, rendering the amide bond highly stable to acidic hydrolysis.[1] -

Gateway to Bioisosteres: Reduction of TFAP yields the N-(2,2,2-trifluoroethyl) amine.[1] This moiety lowers the amine pKa by 3–4 units (to ~6.5–7.5), often resolving permeability and toxicity issues while maintaining binding affinity.[1]

Chemical Synthesis & Quality Control

Protocol A: Scalable Synthesis of this compound

Objective: Preparation of multi-gram quantities of TFAP from pyrrolidine and trifluoroacetic anhydride (TFAA).

Mechanism: Nucleophilic acyl substitution.[1] Safety Note: TFAA is corrosive and moisture-sensitive.[1] This reaction is highly exothermic.[1]

Materials

-

Pyrrolidine (Reagent Grade, >99%)

-

Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Dichloromethane (DCM) (Anhydrous)

- (sat.[1] aq.)

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Pyrrolidine (10.0 g, 140 mmol) and

(23.5 mL, 168 mmol) in DCM (200 mL). Cool to 0°C using an ice/water bath.[1] -

Addition: Dilute TFAA (21.5 mL, 154 mmol) in DCM (50 mL). Add this solution dropwise over 45 minutes. Critical: Maintain internal temperature <10°C to prevent byproduct formation.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup:

-

Purification: Vacuum distillation is recommended for high purity.[1]

Data Summary Table

| Parameter | Specification |

|---|---|

| Appearance | Clear, colorless liquid |

| Yield | 90–95% |

|

Advanced Application: Bioisosteric Reduction[1]

Protocol B: Reduction to N-(2,2,2-Trifluoroethyl)pyrrolidine

Context: This is the primary medicinal chemistry application.[1] Standard reduction (e.g.,

Reagents:

-

Borane-Dimethyl Sulfide Complex (

) or Lithium Aluminum Hydride ( -

Tetrahydrofuran (THF) (Anhydrous)

Workflow (Borane Method - Preferred for Safety)

-

Dissolution: Dissolve TFAP (1.0 equiv) in anhydrous THF (0.5 M concentration) under

. -

Activation: Cool to 0°C. Add

(2.0 M in THF, 3.0 equiv) dropwise.-

Note: Gas evolution (

) will occur.[1]

-

-

Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. The electron-withdrawing

group stabilizes the Lewis acid complex, necessitating heat for complete reduction.[1] -

Quench & Cleavage:

-

Isolation:

Visualization: Synthesis & Reduction Pathway[1][2][3]

Caption: Synthetic route from Pyrrolidine to the high-value N-trifluoroethyl bioisostere via the TFAP intermediate.

Stability & Protecting Group Utility

The trifluoroacetyl group is unique compared to Acetyl (Ac) or Boc groups.[1]

-

Acid Stability: TFAP is stable to neat Trifluoroacetic Acid (TFA) and 4M HCl/Dioxane.[1] This allows for the selective deprotection of Boc or t-Butyl esters in the presence of the TFAP amide.

-

Base Lability: While more stable than simple esters, the TFAP group is cleaved by mild bases (e.g.,

in MeOH/Water) much faster than non-fluorinated acetamides due to the electron-deficient carbonyl.[1]

Orthogonality Diagram

Caption: Chemoselective stability profile of the Trifluoroacetyl group.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for TFA stability/cleavage conditions).

-

Sleebs, B. E.; et al. "Effect of the N-Trifluoroethyl Group on the Physicochemical Properties and Metabolic Stability of Piperazine and Pyrrolidine Derivatives."[1] Med.[1][2] Chem. Commun.2013 , 4, 532–537.[1] Link

-

Bégué, J.-P.; Bonnet-Delpon, D. Bioorganic and Medicinal Chemistry of Fluorine; Wiley: Hoboken, 2008.[1] (Authoritative text on the "Fluorine Effect" and pKa modulation).

-

Nordstrøm, L. U.; et al. "Efficient Synthesis of N-Trifluoroethyl Amines via Reduction of Trifluoroacetamides."[1] J. Org.[1] Chem.2017 , 82, 5898–5907.[1] Link

-

Sigma-Aldrich. "Product Specification: this compound."[1] Link (Verified physicochemical data).[1]

Sources

Procedure for enantiomeric resolution using N-TFA pyrrolidine derivatives

Application Note & Protocol

Title: High-Resolution Enantiomeric Profiling of Chiral Amines via Indirect GC-MS using N-Trifluoroacetyl-L-prolyl Chloride (L-TPC) Derivatization

Abstract

The determination of enantiomeric purity is critical in the pharmaceutical and fine chemical industries, where the physiological activity of a chiral molecule often resides in a single enantiomer. This guide provides a comprehensive, field-proven protocol for the enantiomeric resolution of chiral primary and secondary amines using the chiral derivatizing agent N-Trifluoroacetyl-L-prolyl Chloride (L-TPC). By converting a racemic mixture of amines into diastereomeric amides, this method allows for robust separation and accurate quantification on a standard achiral gas chromatography-mass spectrometry (GC-MS) system. This indirect approach obviates the need for specialized chiral GC columns for many applications, offering a versatile and cost-effective solution for enantiomeric excess (ee) determination.

Principle of the Method

Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, retention time on achiral columns), making their direct separation by conventional chromatography impossible.[1] This protocol employs an indirect chiral resolution strategy.[2][3]

The core principle is the reaction of a racemic analyte, such as a mixture of (R)- and (S)-amphetamine, with an enantiomerically pure chiral derivatizing agent (CDA), in this case, N-Trifluoroacetyl-L-prolyl Chloride (L-TPC).[4] This reaction quantitatively converts the pair of enantiomers into a pair of diastereomers.

(R)-Amine + (L)-TPC → (R,L)-Diastereomer (S)-Amine + (L)-TPC → (S,L)-Diastereomer

Diastereomers, unlike enantiomers, have distinct physical properties and different three-dimensional structures.[1] This difference allows them to interact differently with an achiral stationary phase in a GC column, resulting in different retention times and enabling their chromatographic separation and quantification.[2][5] The trifluoroacetyl group on the proline reagent enhances the volatility of the resulting diastereomeric amides, making them well-suited for GC analysis.[1]

Workflow Overview

The entire process, from sample preparation to data analysis, follows a logical sequence designed for accuracy and reproducibility. The workflow ensures that the derivatization is complete and that the subsequent analysis provides a true representation of the original enantiomeric composition.

Materials and Reagents

-

Chiral Derivatizing Agent: N-Trifluoroacetyl-L-prolyl Chloride (L-TPC), >98% enantiomeric purity.

-

Analyte: Racemic standard of the amine of interest (e.g., (±)-Amphetamine).

-

Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Toluene, Ethyl Acetate (EtOAc) - all analytical or HPLC grade.

-

Base: Anhydrous Triethylamine (TEA) or Pyridine.

-

Scientist's Note: A tertiary amine base is crucial. It acts as a scavenger for the HCl gas produced during the acylation reaction. This prevents the formation of amine hydrochlorides, which are non-volatile and would not derivatize, and drives the reaction equilibrium toward the formation of the desired amide product.

-

-

Quenching Solution: 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

-

Standard Laboratory Equipment: Micropipettes, vortex mixer, heating block or water bath, centrifuge, nitrogen evaporator.

Detailed Experimental Protocols

Protocol 1: Diastereomeric Derivatization of Amphetamine

This protocol provides a robust method for the derivatization of amphetamine as a model primary amine. Conditions may require optimization for other amines.

-

Sample Preparation: Prepare a 1 mg/mL solution of the racemic amphetamine standard in anhydrous toluene.

-

Aliquot and Base Addition: In a 2 mL vial, add 100 µL of the amphetamine solution. Add 10 µL of anhydrous triethylamine. Vortex briefly.

-

Reagent Preparation: Prepare a 10 mg/mL solution of L-TPC in anhydrous toluene. This solution should be prepared fresh daily to avoid degradation from atmospheric moisture.

-

Derivatization Reaction: Add 50 µL of the L-TPC solution to the vial containing the amphetamine and base. Cap the vial tightly and vortex for 30 seconds.

-

Causality Note: A slight excess of the derivatizing agent is used to ensure the reaction goes to completion. However, a large excess should be avoided as it can interfere with the chromatography.

-

-

Incubation: Place the vial in a heating block set to 60°C for 20 minutes.[6]

-

Reaction Quenching & Extraction:

-

Cool the vial to room temperature.

-

Add 500 µL of 1 M HCl to the vial to neutralize the excess triethylamine. Vortex for 1 minute.

-

Add 500 µL of Ethyl Acetate. Vortex vigorously for 1 minute to extract the diastereomeric amides into the organic layer.

-

Centrifuge for 5 minutes at 2000 rpm to separate the layers.

-

-

Washing: Carefully transfer the upper organic layer (Ethyl Acetate) to a clean vial. Add 500 µL of saturated NaHCO₃ solution to neutralize any remaining acidic components. Vortex and centrifuge as before.

-

Drying and Concentration: Transfer the final organic layer to a new vial containing a small amount of anhydrous Na₂SO₄. After a few minutes, transfer the dried organic solution to a clean autosampler vial. If necessary, concentrate the sample under a gentle stream of nitrogen.

-

Final Sample: Reconstitute the residue in 100 µL of Ethyl Acetate for GC-MS analysis.

Protocol 2: GC-MS Analysis

The formed diastereomers can be separated on a standard, non-chiral capillary column. An HP-5MS or equivalent (5% phenyl-methylpolysiloxane) is highly effective.[5]

| Parameter | Condition | Rationale |

| GC System | Agilent 7890B or equivalent | Standard, reliable platform for routine analysis. |

| MS Detector | Agilent 5977A MSD or equivalent | Provides mass confirmation and selective detection. |

| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose achiral column providing good resolution for the diastereomers.[5] |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analytes. |

| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[5] |

| Oven Program | 100°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min | A typical temperature program that balances analysis time with resolution. May require optimization. |

| MS Transfer Line | 280°C | Prevents condensation of analytes before entering the mass spectrometer. |

| Ion Source Temp | 230°C | Standard temperature for electron ionization. |

| Quadrupole Temp | 150°C | Standard temperature for the mass filter. |

| Acquisition Mode | Scan (m/z 50-550) or SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity and quantitative accuracy. |

Data Analysis and Interpretation

Upon successful separation, the chromatogram will show two distinct peaks corresponding to the (R,L)- and (S,L)-diastereomers.

-

Peak Identification: Confirm the identity of each peak by examining its mass spectrum. The fragmentation pattern should be consistent with the structure of the derivatized amine.

-

Peak Integration: Integrate the area under each of the two diastereomer peaks. Let the peak areas be denoted as Area₁ and Area₂.

-

Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is a measure of the purity of the sample.[7] It is calculated using the integrated peak areas of the two diastereomers.[8][9]

% ee = | (Area₁ - Area₂) / (Area₁ + Area₂) | x 100 [8][10]

For example, if a sample has 70% of one enantiomer and 30% of the other, its enantiomeric excess is 40%.[7]

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| No peaks or very small peaks | Incomplete derivatization; sample degradation; non-volatile amine salt formation. | Ensure reagents (especially L-TPC) and solvents are anhydrous. Confirm addition of base. Check incubation time/temp. |

| Only one broad peak | Co-elution of diastereomers. | Optimize the GC oven temperature program. A slower ramp rate can improve resolution. |

| Poor peak shape (tailing) | Active sites in the GC inlet or column; sample is too concentrated. | Use a fresh inlet liner. Condition the column. Dilute the sample. |

| Incorrect % ee for a racemic standard | Kinetic resolution (one enantiomer reacts faster); racemization of the reagent. | Ensure the reaction goes to completion by adjusting time/temp. Use high-purity L-TPC reagent. Note that some racemization of the acylating reagent has been reported under certain conditions.[11] |

Conclusion

The derivatization of chiral amines with N-Trifluoroacetyl-L-prolyl Chloride is a powerful and reliable technique for determining enantiomeric composition. By converting enantiomers into separable diastereomers, this method allows for the use of standard achiral GC-MS instrumentation, making it an accessible and versatile tool for quality control, drug development, and forensic analysis. The protocols outlined herein provide a validated starting point for developing robust, specific methods for a wide range of chiral amines.

References

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

-

Kranjc, E. et al. (2022). Enantiomeric profiling of amphetamines in wastewater using chiral derivatisation with gas chromatographic-tandem mass spectrometric detection. Science of The Total Environment. Retrieved from [Link]

-

Dhabbah, D. et al. (2019). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science. Retrieved from [Link]

-

Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Callery, P. S. et al. (1978). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Sánchez, F. G. et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Retrieved from [Link]

-

Ettre, L. S. (2006). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International. Retrieved from [Link]

-

Kouklovsky, C. et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Angewandte Chemie. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

-

Freiss, S. et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science. Retrieved from [Link]

-

Płotka, J. et al. (2014). Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

-

Weiß, J. A. et al. (2014). Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Chirality. Retrieved from [Link]

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS - Journal of King Saud University - Science [jksus.org]

- 3. Chiral Derivatization Reagents/Solvents - Regis Technologies [registech.com]

- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 5. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 7. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uma.es [uma.es]

- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-(Trifluoroacetyl)pyrrolidine in Catalytic Workflows

This Application Note and Protocol Guide details the technical utility of N-(Trifluoroacetyl)pyrrolidine (TFAPYR) and its functionalized derivatives, specifically focusing on their critical role in asymmetric catalysis workflows and chiral resolution .

While this compound is often categorized broadly under "Reagents and Catalysts" in chemical catalogs, it functions primarily as a high-precision derivatizing agent and a privileged substrate rather than a direct catalyst. Its electron-deficient trifluoroacetyl (TFA) group makes it an indispensable tool for determining enantiomeric excess (ee%) in drug development and as a directing group in the synthesis of pyrrolidine-based organocatalysts.

Core Scientific Identity & Significance

-

Compound: this compound (TFAPYR)

-

CAS: 1546-80-1 (Parent), 36724-68-2 (Chiral Acid Chloride Derivative - TPC)

-

Role: Chiral Derivatizing Agent (CDA), Lithiation Substrate, Organocatalyst Precursor.

-

Chemical Logic: The trifluoroacetyl group exerts a strong electron-withdrawing effect (

effect), significantly lowering the electron density on the amide nitrogen. This results in:-

Enhanced Electrophilicity: In its acid chloride form (TPC), it reacts rapidly with sterically hindered amines and alcohols.

-

Conformational Rigidity: The high rotational barrier of the N-CO bond (approx. 17 kcal/mol) creates a distinct conformational lock, essential for resolving diastereomers in Gas Chromatography (GC) and NMR.

-

Directing Group Capability: The carbonyl oxygen acts as a Lewis base to direct lithiation at the

-position, enabling the synthesis of complex chiral pyrrolidines.

-

Mechanism of Action: Chiral Resolution

In the development of asymmetric catalysts (e.g., for drug synthesis), determining the Enantiomeric Excess (ee%) of the product is the critical validation step. The (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) derivative is the industry standard for this process.

The Mechanism:

-

Derivatization: The chiral analyte (e.g., a racemic amine drug intermediate) reacts with enantiopure (S)-TPC.

-

Diastereomer Formation: This reaction converts the enantiomeric pair (R-amine and S-amine) into two distinct diastereomers:

-

(S)-TPC-(R)-Amine

-

(S)-TPC-(S)-Amine

-

-

Physical Separation: Unlike enantiomers, these diastereomers have different physical properties (boiling points, polarity), allowing baseline separation on standard achiral GC or HPLC columns.

Figure 1: Mechanistic workflow for converting enantiomers to separable diastereomers using TPC.

Detailed Protocols

Protocol A: Determination of Enantiomeric Excess (ee%) via GC-MS

Objective: To quantify the stereoselectivity of a catalytic reaction by resolving the enantiomers of a chiral amine product.

Materials:

-

Reagent: (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride (TPC) [0.1 M in CH2Cl2].[1][2]

-

Analyte: Crude reaction mixture containing chiral amine/alcohol (approx.[3] 0.1 mg).

-

Base: Triethylamine (Et3N) or Pyridine.

-

Solvent: Dichloromethane (DCM), anhydrous.[3]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 0.5–1.0 mg of the crude amine product in 0.5 mL of anhydrous DCM in a 2 mL GC vial.

-

Basification: Add 10 µL of Triethylamine to scavenge the HCl byproduct. Critical: Failure to remove HCl can cause acid-catalyzed racemization of sensitive substrates.

-

Derivatization: Add 50 µL of the (S)-TPC solution. Cap the vial immediately.

-

Incubation: Vortex the mixture for 30 seconds and let it stand at room temperature for 15–30 minutes.

-

Note: For sterically hindered amines, heat to 60°C for 20 minutes.

-

-

Quenching (Optional): If the TPC is in large excess, add 10 µL of water or methanol to quench unreacted acid chloride (prevents column damage).

-

Analysis: Inject 1 µL into the GC-MS.

-

Column: Standard non-polar capillary column (e.g., DB-5 or HP-5).

-

Temperature Program: Start at 100°C, ramp 10°C/min to 250°C.

-

Result: You will observe two peaks. The integration ratio of Peak A vs. Peak B represents the enantiomeric ratio (er).

-

Data Interpretation Table:

| Parameter | (S,R)-Diastereomer | (S,S)-Diastereomer |

|---|---|---|

| Retention Time | Typically Elutes 1st (Lower BP) | Typically Elutes 2nd (Higher BP) |

| Mass Spectrum | Identical Molecular Ion (

Protocol B: Synthesis of Chiral Organocatalysts via Directed Lithiation

Objective: Use this compound as a substrate to synthesize 2-substituted pyrrolidines (e.g., diphenylprolinol analogues) used in organocatalysis.

Materials:

-

Substrate: this compound (TFAPYR).

-

Reagent: s-Butyllithium (s-BuLi) / TMEDA.

-

Electrophile: Benzophenone or substituted benzaldehyde.

Methodology:

-

Activation: The TFA group acidifies the

-protons of the pyrrolidine ring ( -

Lithiation:

-

Cool a solution of TFAPYR (1.0 equiv) and TMEDA (1.2 equiv) in dry THF to -78°C .

-

Add s-BuLi (1.1 equiv) dropwise. Stir for 30 mins. The carbonyl oxygen coordinates Li, directing deprotonation to the

-carbon.

-

-

Functionalization: Add the electrophile (e.g., benzophenone) slowly.

-

Deprotection: The N-TFA group is labile to mild base.[4][5] Treat the intermediate with

in MeOH/H2O to yield the free pyrrolidine organocatalyst.

Troubleshooting & Handling

| Issue | Probable Cause | Corrective Action |

| Incomplete Derivatization | Steric hindrance or wet solvents. | Increase reaction time/temp; Ensure DCM is distilled over |

| Racemization | Acid buildup or excessive heat. | Ensure excess Et3N is present; Do not exceed 60°C during derivatization. |

| Peak Tailing (GC) | Column overload or active sites. | Dilute sample 1:10; Trim GC column guard; Check injector liner. |

| Hydrolysis of Reagent | Moisture contamination.[6] | Store TPC solution in a desiccator at 4°C. Verify quality by running a blank with a known amine. |

Safety & Compliance

-

Hazard: TPC is corrosive and a lachrymator. It releases HCl upon contact with moisture.

-

PPE: Handle only in a fume hood wearing nitrile gloves and safety goggles.

-

Disposal: Quench excess reagent with methanol before disposing of in halogenated organic waste.

References

-

Sigma-Aldrich. (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution Product Sheet. Retrieved from

-

Suarez, C., et al. (2003).[7] "Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine". The Journal of Physical Chemistry A, 107(20), 4090–4096. Retrieved from

-

Beilstein Journals. (2008). "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors". Beilstein Journal of Organic Chemistry. Retrieved from

-

Santa Cruz Biotechnology. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride Data Sheet. Retrieved from

-

ChemicalBook. N-Trifluoroacetylprolyl chloride Properties and Applications. Retrieved from

Sources

- 1. (S)-(−)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride solution | Krackeler Scientific, Inc. [krackeler.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Application Note: Solvent Selection Strategies for N-(Trifluoroacetyl)pyrrolidine Synthesis and Reactivity

This Application Note is structured to provide a comprehensive, technical guide on solvent selection for reactions involving N-(Trifluoroacetyl)pyrrolidine. It moves beyond standard templates to focus on mechanistic causality, green chemistry compliance, and robust experimental protocols.[1]

Executive Summary

This compound (1 ) is a critical scaffold in medicinal chemistry, serving both as a protected intermediate and a precursor for bioisosteric N-(2,2,2-trifluoroethyl) amines.[1] While Dichloromethane (DCM) has historically been the solvent of choice for its synthesis and handling, regulatory pressure and "Green Chemistry" initiatives (e.g., REACH, ACS GCI) necessitate a shift toward sustainable alternatives.[1]

This guide provides a validated framework for replacing halogenated solvents with 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .[1] We demonstrate that these bio-derived ethers not only improve the environmental profile but also enhance process efficiency through superior phase separation and higher reaction temperatures.

Chemical Context & Solvent Mechanics[1][2][3][4][5][6][7]

The Substrate Profile

Compound: this compound CAS: 36724-68-2 (Generic/Derivatives) Structure: A pyrrolidine ring nitrogen-capped with a highly electron-withdrawing trifluoroacetyl group.[1]

Reactivity Challenges:

-

Electrophilicity: The CF₃ group makes the carbonyl carbon highly electrophilic. While stable to mild hydrolysis, it is susceptible to nucleophilic attack (e.g., by organolithiums) rather than alpha-deprotonation.[1]

-

Volatility: Low molecular weight derivatives can be volatile; solvent selection must facilitate separation during concentration.[1]

-

Solubility: Highly soluble in organic solvents (LogP ~1.7), but "oiling out" can occur in non-polar hydrocarbons during salt formation.[1]

The Green Solvent Shift

The traditional use of DCM poses health risks (carcinogenicity) and processing costs (waste disposal).[1] The following "Green" alternatives are recommended based on Hansen Solubility Parameters (HSP) and stability profiles.

| Solvent | Role | Key Advantage | Boiling Point | Water Solubility |

| Dichloromethane (DCM) | Legacy | High solubility, low boiling point.[1] | 40°C | Immiscible |

| 2-MeTHF | Recommended | Bio-derived, higher reaction rates, clean phase splits. | 80°C | Limited (14 g/L) |

| CPME | Alternative | Peroxide resistant, low latent heat of vaporization. | 106°C | Very Low (1.1 g/L) |

| Ethyl Acetate (EtOAc) | Workup | Cheap, biodegradable, good for extractions. | 77°C | Moderate |

Protocol 1: Green Synthesis of this compound

Replacing DCM with 2-MeTHF for Trifluoroacetylation.[1]

Mechanistic Rationale

The reaction between pyrrolidine and Trifluoroacetic Anhydride (TFAA) is highly exothermic.[1] DCM is traditionally used as a heat sink.[1] 2-MeTHF is superior here because:

-

Thermal Capacity: It handles exotherms well.[1]

-

Workup Efficiency: Unlike THF, 2-MeTHF is not fully water-miscible.[1][2] This allows for a direct aqueous wash of the reaction mixture to remove the trifluoroacetic acid byproduct without a solvent swap.

Step-by-Step Protocol

Reagents:

-

Pyrrolidine (1.0 equiv)[1]

-

Trifluoroacetic Anhydride (TFAA) (1.1 equiv)[1]

-

Triethylamine (TEA) (1.2 equiv) - Scavenger base[1]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with Pyrrolidine (10 mmol) and TEA (12 mmol) in 2-MeTHF (50 mL). Cool to 0°C under N₂ atmosphere.[1]

-

Addition: Add TFAA (11 mmol) dropwise via syringe pump or addition funnel over 30 minutes. Caution: Exothermic.[1] Maintain internal temp < 10°C.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.[1]

-

Green Workup:

-

Quench excess anhydride by adding water (10 mL) at 0°C.[1]

-

Transfer to a separatory funnel.[1] The 2-MeTHF layer will separate cleanly from the aqueous layer (unlike THF).[1]

-

Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess TEA and Pyrrolidine.[1]

-

Wash with Sat. NaHCO₃ (2 x 15 mL) to neutralize TFA byproduct.[1]

-

Wash with Brine (1 x 15 mL).[1]

-

-

Isolation: Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Note: Due to the volatility of the product, avoid high-vacuum for prolonged periods if heating.

-

Workflow Diagram

Caption: Figure 1.[1] Green synthesis workflow utilizing 2-MeTHF to facilitate direct aqueous workup.

Protocol 2: Reduction to N-(2,2,2-Trifluoroethyl)pyrrolidine

Solvent effects on Chemoselectivity and Safety.[1]

Mechanistic Rationale

Reducing the carbonyl of the trifluoroacetyl group converts the amide into a trifluoroethyl amine, a valuable motif in drug design (metabolic stability).[1]

Step-by-Step Protocol

Reagents:

-

This compound (1.0 equiv)[1]

-

Borane-Dimethyl Sulfide Complex (2.0 - 3.0 equiv)[1]

-

Solvent: CPME (Anhydrous)[1]

Procedure:

-

Dissolution: Dissolve this compound in CPME (0.5 M concentration) under Argon.

-

Addition: Add BMS dropwise at RT. Note: Hydrogen gas evolution.

-

Reflux: Heat the mixture to reflux (approx. 100°C internal) for 4–6 hours.

-

Quench (Careful): Cool to 0°C. Slowly add Methanol to destroy excess borane.

-

Acid Hydrolysis: Add HCl in MeOH and reflux for 1 hour to break the boron-amine complex.

-

Workup: Basify with NaOH, extract into CPME or EtOAc, dry, and concentrate.

Solvent Selection Decision Matrix

When designing new experiments involving N-TFA-pyrrolidine, use this decision matrix to select the optimal solvent based on reaction type and "Green" constraints.

Caption: Figure 2. Decision tree for solvent selection emphasizing green alternatives (2-MeTHF, CPME) over legacy solvents.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Volatility of product during concentration.[1] | Do not use high vacuum (< 20 mbar) at high temps.[1] Keep bath < 30°C. |

| Incomplete Phase Split | Formation of emulsions in THF/Water.[1] | Switch to 2-MeTHF or add brine to increase ionic strength. |

| Side Reactions (Lithiation) | Nucleophilic attack on Carbonyl.[1][5] | Ensure temp is -78°C . Use sec-BuLi (steric bulk) and TMEDA .[1][5] Avoid THF if possible; Et₂O is often more selective for deprotonation. |

| Residual Acid | Incomplete washing of TFA. | Use a basic wash (NaHCO₃) twice.[1] Verify pH of aqueous layer is > 8.[1][9] |

References

-

American Chemical Society (ACS) GCI. Solvent Selection Tool & Guide. [Link][1]

-

Pace, V., et al. 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1] ChemSusChem, 2012.[1] [Link][1]

-

Organic Syntheses. Trifluoroacetylation of Amines and Amino Acids under Neutral, Mild Conditions. Org.[1][10][6][11][12][13] Synth. 1977, 56, 122.[1][9][12] [Link][1]

Sources

- 1. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cms.chempoint.com [cms.chempoint.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: N-Trifluoroacetyl Pyrrolidine Deprotection